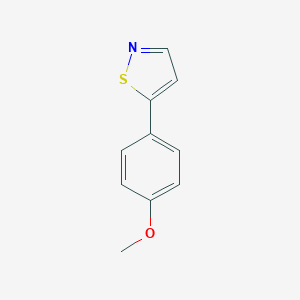
5-(4-Methoxyphenyl)isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)isothiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound has been synthesized using different methods and has shown promising results in scientific studies.
Scientific Research Applications
5-(4-Methoxyphenyl)isothiazole has been used in various scientific studies due to its potential applications in different fields. The compound has been used as a ligand in coordination chemistry, as an inhibitor of protein tyrosine phosphatase 1B, and as a potential anticancer agent. The compound has also been used in the development of new materials and in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)isothiazole is not fully understood. However, the compound has been shown to inhibit protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. The inhibition of protein tyrosine phosphatase 1B by this compound leads to an increase in insulin sensitivity and a decrease in blood glucose levels. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase insulin sensitivity and decrease blood glucose levels in animal models. The compound has also been shown to induce apoptosis in cancer cells. In addition, the compound has been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Methoxyphenyl)isothiazole in lab experiments is its potential applications in various fields of research. The compound has been shown to have antibacterial, antifungal, and anticancer activities, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and side effects.
Future Directions
There are many future directions for the research on 5-(4-Methoxyphenyl)isothiazole. One direction is the development of new drugs based on the compound's potential applications in various fields. Another direction is the study of the compound's toxicity and side effects. In addition, the compound's potential applications in the development of new materials and the synthesis of other heterocyclic compounds could also be explored. Finally, the mechanism of action of this compound could be further studied to better understand its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific studies. The compound has been synthesized using different methods and has potential applications in various fields of research. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. The compound's potential applications in the development of new drugs, materials, and the synthesis of other heterocyclic compounds make it a promising candidate for future research.
Synthesis Methods
There are different methods for synthesizing 5-(4-Methoxyphenyl)isothiazole, including the reaction of 4-methoxybenzenediazonium salt with thioamide, the reaction of 4-methoxyphenylisocyanate with Lawesson's reagent, and the reaction of 4-methoxyphenylhydrazine with carbon disulfide. The reaction of 4-methoxyphenylhydrazine with carbon disulfide is the most commonly used method for synthesizing this compound.
properties
CAS RN |
10514-28-0 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 |
InChI Key |
NCMUGVVJXKADJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=NS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NS2 |
Other CAS RN |
10514-28-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



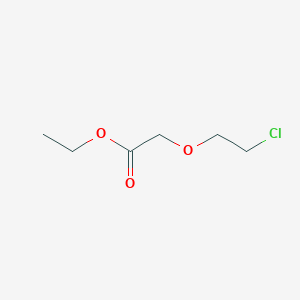
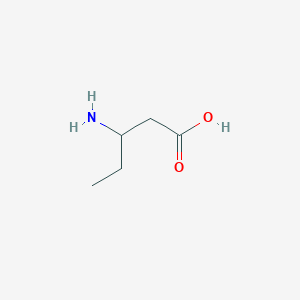
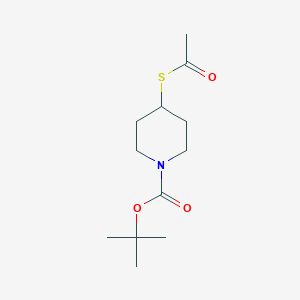
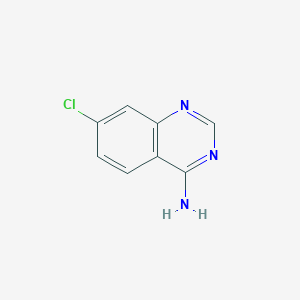
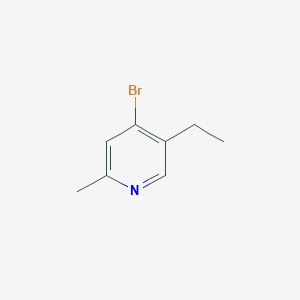
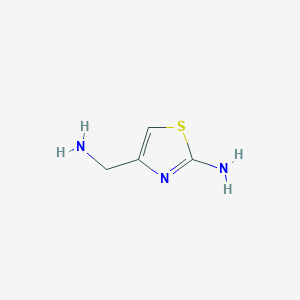
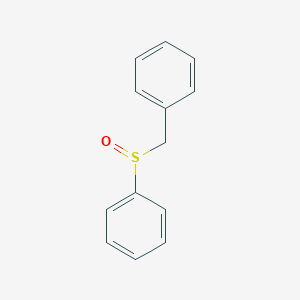

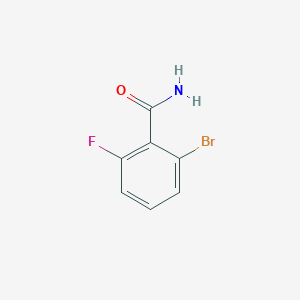
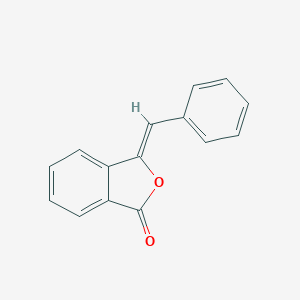
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)
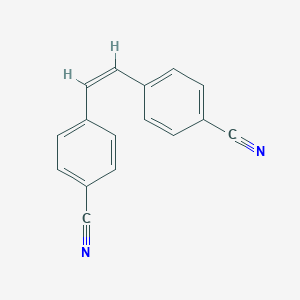
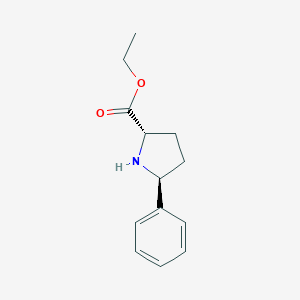
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)